molecular formula C13H11NO4 B8702141 2-(3-Methoxyphenoxy)-1-nitrobenzene CAS No. 74683-29-7

2-(3-Methoxyphenoxy)-1-nitrobenzene

Cat. No. B8702141
CAS RN: 74683-29-7
M. Wt: 245.23 g/mol
InChI Key: AULPIOKBSAXCAB-UHFFFAOYSA-N
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Patent
US05399703

Procedure details

To 150 ml of dimethyl sulfoxide were added 19.9 g of 3-methoxyphenol and 9.1 g of potassium hydroxide and the mixture was heated to 70°-80° C. to prepare a homogeneous solution. To this solution was added 21.1 g of 2-chloronitrobenzene and the mixture was stirred at 100° C. for 4 hours. The reaction mixture was then diluted with water and extracted with ether and the ether extract was washed succesively with 10% sodium hydroxide solution and saturated sodium chloride solution. The washed extract was dried over magnesium sulfate and the ether was distilled off to give 31.9 g of the title compound as a light yellow solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.[OH-].[K+].Cl[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N+:23]([O-:25])=[O:24]>O>[N+:23]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[O:13][C:9]1[CH:8]=[C:7]([O:6][CH3:5])[CH:12]=[CH:11][CH:10]=1)([O-:25])=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
19.9 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
9.1 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70°-80° C.
CUSTOM
Type
CUSTOM
Details
to prepare a homogeneous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
was washed succesively with 10% sodium hydroxide solution and saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The washed extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC=2C=C(C=CC2)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.